methyl 5-methoxy-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-methoxy-1H-indole-3-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives, including “methyl 5-methoxy-1H-indole-3-carboxylate”, has been a subject of research . For instance, the total synthesis of ibogaine, a related compound, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis
The molecular formula of “methyl 5-methoxy-1H-indole-3-carboxylate” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .Physical And Chemical Properties Analysis
“Methyl 5-methoxy-1H-indole-3-carboxylate” is a solid at room temperature . Its density is 1.3±0.1 g/cm3 . It has a boiling point of 370.1±22.0 °C at 760 mmHg .Scientific Research Applications
Antiviral Activity
Indole derivatives, including methyl 5-methoxy-1H-indole-3-carboxylate, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties, which could potentially be applied in the treatment of various inflammatory diseases .
Anticancer Applications
Indole derivatives have been found to exhibit anticancer properties. They have been used in the development of new therapeutic agents for the treatment of various types of cancer .
Antimicrobial Activity
Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives were reported as antimicrobial agents . These compounds showed activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
Synthesis of Other Compounds
Methyl 5-methoxy-1H-indole-3-carboxylate can be used in the synthesis of other compounds. For example, it has been used in the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization .
Neuroprotective Effects
Some indole derivatives have shown neuroprotective effects. For instance, they were able to restore cellular and synaptosomal viability, up to 80%, and showed a more potent MAO-B inhibitory effect .
Antioxidant Properties
Indole derivatives are known to possess antioxidant properties, which could potentially be applied in the treatment of diseases caused by oxidative stress .
Antidiabetic Applications
Indole derivatives have been found to exhibit antidiabetic properties. They have been used in the development of new therapeutic agents for the treatment of diabetes .
Safety And Hazards
“Methyl 5-methoxy-1H-indole-3-carboxylate” is associated with some safety hazards. The GHS pictogram indicates a warning signal . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement includes P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
Indole derivatives, including “methyl 5-methoxy-1H-indole-3-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods and exploring the therapeutic potential of these compounds.
properties
IUPAC Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFYEWPUQVAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630531 | |
Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
CAS RN |
172595-68-5 | |
Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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